molecular formula C22H12ClNO6 B2399396 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate CAS No. 618391-11-0

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate

Cat. No.: B2399396
CAS No.: 618391-11-0
M. Wt: 421.79
InChI Key: LYSHSDHQWIBIAO-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromenone core, substituted with a 4-chlorophenyl group and a 3-nitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under acidic conditions.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Esterification with 3-Nitrobenzoic Acid: The final step involves the esterification of the chromenone derivative with 3-nitrobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl benzoate: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    3-(4-methylphenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate: Substitution of the chlorophenyl group with a methylphenyl group, potentially altering its properties.

Uniqueness

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate is unique due to the presence of both the 4-chlorophenyl and 3-nitrobenzoate groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Properties

CAS No.

618391-11-0

Molecular Formula

C22H12ClNO6

Molecular Weight

421.79

IUPAC Name

[3-(4-chlorophenyl)-4-oxochromen-7-yl] 3-nitrobenzoate

InChI

InChI=1S/C22H12ClNO6/c23-15-6-4-13(5-7-15)19-12-29-20-11-17(8-9-18(20)21(19)25)30-22(26)14-2-1-3-16(10-14)24(27)28/h1-12H

InChI Key

LYSHSDHQWIBIAO-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl

solubility

not available

Origin of Product

United States

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